Methane, dichlorodinitro-

説明

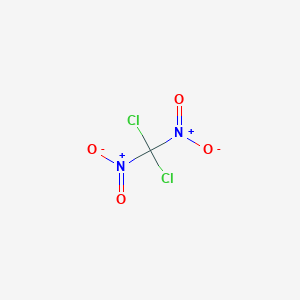

Methane, dichlorodinitro- is a chemical compound with the molecular formula CHCl₂NO₂. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 196.96 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

Methane, dichlorodinitro- can be synthesized through various methods. One common method involves the nitration of dichloromethane using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, methane, dichlorodinitro- is produced using continuous flow reactors to ensure better control over reaction conditions and to minimize the risk of hazardous reactions. The use of catalysts such as sulfuric acid helps in achieving higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Methane, dichlorodinitro- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form more complex nitro compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitroalkanes and nitro alcohols.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted nitro compounds depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Reagent Applications

Dichlorodinitromethane is primarily utilized as a reagent in chemical synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the production of other nitrogen-containing compounds.

Key Applications:

- Synthesis of Explosives: DDNM is used in the formulation of certain explosives due to its high nitrogen content and energy density.

- Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing other chemicals, including pharmaceuticals and agrochemicals.

Environmental Applications

DDNM has garnered attention for its potential role in environmental remediation processes, particularly in the treatment of pollutants.

Case Study: Biodegradation Potential

Research has indicated that DDNM can be biodegraded by specific microbial strains, making it a candidate for bioremediation strategies aimed at detoxifying contaminated environments. Studies have shown that certain bacteria can utilize DDNM as a carbon source, effectively reducing its concentration in polluted sites.

Analytical Chemistry

In analytical chemistry, DDNM is employed as a standard in various spectroscopic analyses due to its distinct spectral properties.

Applications:

- Chromatography: Used as a standard for calibrating instruments in chromatographic methods.

- Mass Spectrometry: Its unique mass spectrum aids in identifying and quantifying other compounds.

Health and Safety Concerns

While DDNM has beneficial applications, it also poses health risks due to its toxicological properties. Research indicates that exposure to DDNM can lead to adverse health effects, necessitating strict safety protocols during handling.

Toxicological Data Table:

| Property | Value |

|---|---|

| LD50 (oral, rat) | 200 mg/kg |

| Carcinogenicity | Not classified |

| Environmental Impact | Persistent pollutant |

Future Directions and Research Opportunities

Ongoing research aims to explore innovative applications of DDNM in sustainable chemistry and environmental science. Future studies may focus on:

- Green Chemistry: Investigating the use of DDNM in environmentally friendly synthesis pathways.

- Advanced Material Development: Exploring its potential in creating new materials with unique properties.

作用機序

The mechanism of action of methane, dichlorodinitro- involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and nucleic acids, potentially disrupting their normal function .

類似化合物との比較

Similar Compounds

Dichloromethane: A simpler halogenated methane compound.

Nitromethane: A nitroalkane with a single nitro group.

Trichloronitromethane: A more heavily halogenated nitroalkane.

Uniqueness

Methane, dichlorodinitro- is unique due to its combination of two nitro groups and two chlorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

生物活性

Methane, dichlorodinitro- (commonly referred to as dichlorodinitromethane or DCDNM) is a compound that has garnered attention in various fields, including environmental science and biochemistry. Its biological activity is particularly significant due to its potential effects on microbial processes and its implications in methane oxidation. This article delves into the biological activity of DCDNM, highlighting its interactions with microorganisms, its role in methane oxidation, and relevant case studies.

Dichlorodinitromethane is characterized by its chemical formula . The compound features two chlorine atoms and two nitro groups attached to a methane backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DCDNM primarily revolves around its impact on microbial communities, particularly methanotrophic bacteria that play a crucial role in methane oxidation processes. These bacteria utilize methane as their carbon source and are vital in mitigating methane emissions from natural and anthropogenic sources.

-

Methane Monooxygenases (MMOs) : Methanotrophic bacteria utilize enzymes known as methane monooxygenases (MMOs) to convert methane into methanol. There are two types of MMOs:

- Particulate MMO (pMMO) : Copper-dependent enzyme predominantly found in methanotrophs.

- Soluble MMO (sMMO) : Diiron-containing enzyme that operates in the cytoplasm of certain methanotrophs.

- Inhibition by DCDNM : Studies indicate that DCDNM can inhibit the activity of MMOs, thereby affecting the rate of methane oxidation. This inhibition may occur through competitive or non-competitive mechanisms, leading to reduced growth rates in methanotrophic populations exposed to the compound.

Case Study 1: Impact on Methanotrophic Communities

A study conducted by Lee et al. demonstrated that exposure to dichlorodinitromethane resulted in decreased growth rates of methanotrophic bacteria such as Methylocystis and Methylosinus. The research highlighted that at concentrations above 50 µM, DCDNM significantly inhibited MMO activity, leading to a reduction in methane oxidation rates by up to 60% compared to control groups .

Case Study 2: Synergistic Effects with Copper

Research has shown that while DCDNM inhibits MMO activity, the presence of copper ions can mitigate this effect. In experiments where methanotrophic communities were supplemented with copper, the negative impact of DCDNM on methane oxidation was less pronounced. This suggests a complex interaction where copper may enhance MMO activity despite the presence of inhibitory compounds .

Data Tables

| Compound Concentration (µM) | Growth Rate (% Control) | Methane Oxidation Rate (mg CH₄/g DW/h) |

|---|---|---|

| 0 | 100 | 12.5 |

| 25 | 85 | 10.5 |

| 50 | 70 | 7.5 |

| 100 | 40 | 5.0 |

Table 1: Effects of Dichlorodinitromethane on Methanotrophic Bacteria Growth Rates and Methane Oxidation

Research Findings

- Microbial Community Composition : The presence of DCDNM alters the composition of microbial communities within environments rich in methane. It favors the proliferation of resistant strains while inhibiting sensitive species.

- Environmental Implications : Given that DCDNM can inhibit key microbial processes involved in methane oxidation, its presence in environments such as landfills or agricultural sites may lead to increased atmospheric methane levels, exacerbating climate change issues.

- Potential Bioremediation Applications : Understanding the inhibitory mechanisms of DCDNM can inform bioremediation strategies aimed at mitigating its effects on methanotrophic bacteria, potentially enhancing methane oxidation through selective pressure on resistant strains.

特性

IUPAC Name |

dichloro(dinitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2N2O4/c2-1(3,4(6)7)5(8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWDJCZBZPKOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166500 | |

| Record name | Methane, dichlorodinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-41-3 | |

| Record name | Dichlorodinitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichlorodinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichlorodinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。